6-Hydroxy-2,6-dimethyloct-7-enoic acid

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

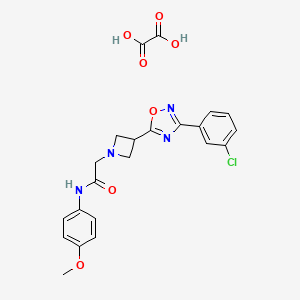

6-Hydroxy-2,6-dimethyloct-7-enoic acid is a chemical compound with the CAS Number: 7047-59-8 . It has a molecular weight of 186.25 . This compound is also known to be isolated from cultures of the fungus Irpex lacteus .

Molecular Structure Analysis

The InChI code for 6-Hydroxy-2,6-dimethyloct-7-enoic acid is 1S/C10H18O3/c1-4-10 (3,13)7-5-6-8 (2)9 (11)12/h4,8,13H,1,5-7H2,2-3H3, (H,11,12) . This indicates the molecular structure of the compound.Physical And Chemical Properties Analysis

6-Hydroxy-2,6-dimethyloct-7-enoic acid is an oil at room temperature . It has a molecular weight of 186.25 . More detailed physical and chemical properties might be available in specialized chemical databases.Applications De Recherche Scientifique

Chemical Synthesis

“6-Hydroxy-2,6-dimethyloct-7-enoic acid” is used in the field of chemical synthesis . It is a key ingredient in the design and production of new biologically active compounds .

Monoterpenes Derivatives

This compound is a derivative of monoterpenes, which are the largest class of plant secondary metabolites and are commonly found in essential oils . Monoterpenes and their derivatives play a pivotal role in biological and medical applications .

Antifungal Activity

Cis- and trans-geraniol were used as raw material for the synthesis of four isomers of 6,7-dihydroxy-3,7-dimethyloct-2-enoic acid to obtain monoterpene derivatives with antifungal activity . The in vivo bioassay results showed that chiral acid (Z, S)—10 demonstrated promising results as an antifungal agent .

Anti-Inflammatory Activity

Monoterpenes, including “6-Hydroxy-2,6-dimethyloct-7-enoic acid”, have been found to exhibit anti-inflammatory properties . This makes them valuable in the development of new treatments for inflammatory diseases .

Antioxidant Activity

Monoterpenes also exhibit antioxidant activities . Antioxidants are substances that can prevent or slow damage to cells caused by free radicals, unstable molecules that the body produces as a reaction to environmental and other pressures .

Analgesic Activity

Monoterpenes have been found to exhibit analgesic (pain-relieving) properties . This makes them potentially useful in the development of new pain relief medications .

Antiviral Activity

Monoterpenes, including “6-Hydroxy-2,6-dimethyloct-7-enoic acid”, have been found to exhibit antiviral properties . This makes them potentially useful in the development of new antiviral medications .

Fungus Cultures

“6-Hydroxy-2,6-dimethyloct-7-enoic acid” was isolated from cultures of the fungus Irpex lacteus . This suggests potential applications in the study and cultivation of fungi .

Safety and Hazards

The safety information available indicates that this compound may be harmful if swallowed, causes skin irritation, causes serious eye damage, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and washing thoroughly after handling .

Propriétés

IUPAC Name |

6-hydroxy-2,6-dimethyloct-7-enoic acid |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H18O3/c1-4-10(3,13)7-5-6-8(2)9(11)12/h4,8,13H,1,5-7H2,2-3H3,(H,11,12) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KRHSUSNBQYIYPF-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CCCC(C)(C=C)O)C(=O)O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H18O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

186.25 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

7047-59-8 |

Source

|

| Record name | 6-hydroxy-2,6-dimethyloct-7-enoic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-(2-(4-(furan-2-yl)-1H-pyrazol-1-yl)ethyl)benzo[c][1,2,5]thiadiazole-5-carboxamide](/img/structure/B2982780.png)

![2-chloro-7-(4-(methylthio)phenyl)-6-(thiophen-2-yl)-7,12-dihydro-6H-chromeno[4,3-d][1,2,4]triazolo[1,5-a]pyrimidine](/img/structure/B2982783.png)

![ethyl 11-oxo-3,4-dihydro-1H-dipyrido[1,2-a:4',3'-d]pyrimidine-2(11H)-carboxylate](/img/structure/B2982784.png)

![[3-(1-Isopropyl-1H-benzimidazol-2-yl)propyl]amine dihydrochloride](/img/no-structure.png)

![4-[(Methylsulfamoyl)methyl]benzoic acid](/img/structure/B2982790.png)

![4-acetyl-N-[(5-chloro-2-methylphenyl)methyl]-3-ethyl-5-methyl-1H-pyrrole-2-carboxamide](/img/structure/B2982794.png)

![Methyl 1-[2-(2-chlorophenoxy)acetyl]indole-3-carboxylate](/img/structure/B2982796.png)

![2-((1-(4-chlorophenyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-6-yl)thio)-N-mesitylacetamide](/img/structure/B2982797.png)